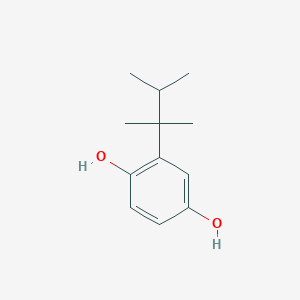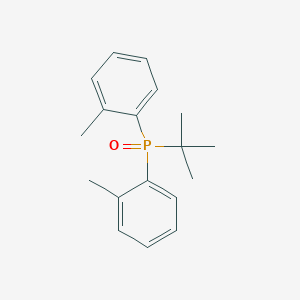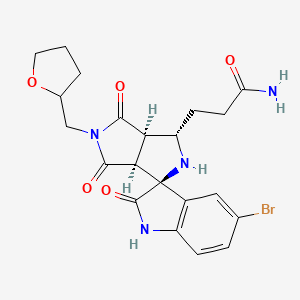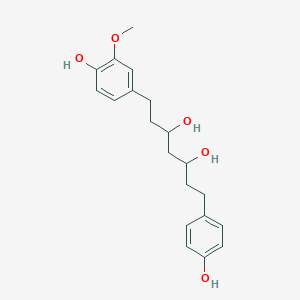
5,12-Bis(4-phenoxyphenyl)rubicene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,12-Bis(4-phenoxyphenyl)rubicene: is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of two phenoxyphenyl groups attached to the rubicene core, which imparts distinct chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Bis(4-phenoxyphenyl)rubicene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Rubicene Core: The rubicene core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.
Attachment of Phenoxyphenyl Groups: The phenoxyphenyl groups are introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
5,12-Bis(4-phenoxyphenyl)rubicene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenoxyphenyl groups or the rubicene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学的研究の応用
5,12-Bis(4-phenoxyphenyl)rubicene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 5,12-Bis(4-phenoxyphenyl)rubicene involves its interaction with specific molecular targets. The phenoxyphenyl groups can engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids, while the rubicene core can participate in electron transfer processes. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
5,12-Diphenylrubicene: Lacks the phenoxy groups, leading to different chemical properties.
5,12-Bis(4-methoxyphenyl)rubicene: Contains methoxy groups instead of phenoxy groups, affecting its reactivity and applications.
Uniqueness
5,12-Bis(4-phenoxyphenyl)rubicene is unique due to the presence of phenoxyphenyl groups, which enhance its ability to participate in π-π interactions and electron transfer processes. This makes it particularly valuable in applications requiring strong molecular interactions and electronic properties.
特性
CAS番号 |
922185-02-2 |
|---|---|
分子式 |
C50H30O2 |
分子量 |
662.8 g/mol |
IUPAC名 |
5,12-bis(4-phenoxyphenyl)rubicene |
InChI |
InChI=1S/C50H30O2/c1-3-9-35(10-4-1)51-37-23-17-31(18-24-37)33-21-27-41-45(29-33)39-13-7-15-43-47(39)49(41)44-16-8-14-40-46-30-34(22-28-42(46)50(43)48(40)44)32-19-25-38(26-20-32)52-36-11-5-2-6-12-36/h1-30H |
InChIキー |
DCUVNLWPUQLQQQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC4=C(C=C3)C5=C6C=CC=C7C6=C(C8=C7C=C(C=C8)C9=CC=C(C=C9)OC1=CC=CC=C1)C1=CC=CC4=C15 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








methanone](/img/structure/B12627361.png)
![(3S,3'aR,8'aS,8'bS)-2'-[4-chloro-3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12627369.png)

![N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B12627377.png)
![2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate](/img/structure/B12627392.png)
![2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)-](/img/structure/B12627404.png)


